molecular formula C22H19Cl2F3N6O3 B609889 Pecavaptan CAS No. 1914998-56-3

Pecavaptan

Cat. No.: B609889
CAS No.: 1914998-56-3
M. Wt: 543.3 g/mol
InChI Key: AZXOTZCWQDJCLY-SJCJKPOMSA-N
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Description

Pecavaptan is a novel dual-acting vasopressin V1a/V2 receptor antagonist. It has been investigated for its potential therapeutic effects in conditions such as heart failure. This compound exhibits almost identical affinities for the human V1a and V2 receptors, making it a balanced antagonist .

Preparation Methods

The synthesis of Pecavaptan involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One method involves the use of triazole derivatives and chlorophenyl compounds. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the final product . Industrial production methods are still under development, and the compound is primarily synthesized for research purposes .

Chemical Reactions Analysis

Pecavaptan undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.

    Substitution: Halogenation and other substitution reactions can occur under specific conditions, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Pecavaptan exerts its effects by antagonizing the vasopressin V1a and V2 receptors. Vasopressin is a hormone that regulates various physiological processes, including water retention and vascular tone. By blocking these receptors, this compound reduces the deleterious effects of vasopressin, such as increased afterload and decreased cardiac output. This dual antagonism leads to improved outcomes in heart failure models by promoting aquaresis and counteracting vasopressin-mediated hemodynamic aggravation .

Comparison with Similar Compounds

Pecavaptan is compared with other vasopressin receptor antagonists, such as tolvaptan. While both compounds exhibit similar V2-mediated effects, this compound has the added advantage of also antagonizing the V1a receptor. This dual action makes this compound more effective in improving cardiac output and reducing total peripheral resistance compared to tolvaptan .

Similar Compounds

  • Tolvaptan
  • Conivaptan
  • Lixivaptan

These compounds share similar mechanisms of action but differ in their receptor selectivity and therapeutic efficacy .

Properties

CAS No.

1914998-56-3

Molecular Formula

C22H19Cl2F3N6O3

Molecular Weight

543.3 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[[1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]methyl]-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1

InChI Key

AZXOTZCWQDJCLY-SJCJKPOMSA-N

Isomeric SMILES

C[C@@H](C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)C[C@@H](C(F)(F)F)O)O

SMILES

O=C1N(CC2=NN(C3=CC=CC(Cl)=C3)C([C@@H](O)C)=N2)N=C(C4=CC=C(Cl)C=C4)N1C[C@H](O)C(F)(F)F

Canonical SMILES

CC(C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pecavaptan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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